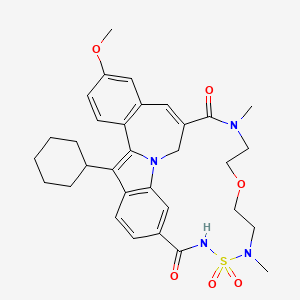

TMC647055

描述

TMC-647055 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

属性

IUPAC Name |

28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O6S/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBYJVFBFSLCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152860 | |

| Record name | TMC-647055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204416-97-6 | |

| Record name | 2,19-Methano-3,7:4,1-dimetheno-1H,11H-14,10,2,9,11,17-benzoxathiatetraazacyclodocosine-8,18(9H,15H)-dione, 27-cyclohexyl-12,13,16,17-tetrahydro-22-methoxy-11,17-dimethyl-, 10,10-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204416-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TMC-647055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204416976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMC-647055 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TMC-647055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMC-647055 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BD024G7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to TMC647055 and the HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exhibits significant antiviral activity across multiple HCV genotypes by binding to an allosteric site known as the thumb pocket I (NNI-1). This binding induces a conformational change that locks the polymerase in an open, inactive state, thereby preventing viral RNA replication. This technical guide provides a comprehensive overview of this compound, its interaction with the HCV NS5B polymerase, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and an analysis of resistance mechanisms.

Introduction to HCV NS5B Polymerase and this compound

The HCV NS5B protein is a crucial enzyme for the replication of the viral genome.[1] As an RNA-dependent RNA polymerase, it synthesizes new viral RNA strands, making it a prime target for antiviral therapies.[1] Unlike host cellular polymerases, NS5B is unique to the virus, offering a window for selective inhibition.

This compound emerged from the optimization of a series of macrocyclic indole-based inhibitors.[2] Its non-zwitterionic, 17-membered ring structure confers high potency and favorable pharmacokinetic properties.[2] It is currently being evaluated in clinical trials for the treatment of chronic hepatitis C.[3]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor by binding to the NNI-1 site, also referred to as thumb pocket I, on the NS5B polymerase.[4] This allosteric site is located at the interface of the finger and thumb domains of the enzyme.[4] In its active state, this pocket is occupied by the flexible λ1 loop of the fingertip. The binding of this compound displaces this loop, disrupting the interaction between the finger and thumb domains. This locks the enzyme in an open and inactive conformation, thereby inhibiting RNA synthesis.[4]

Quantitative Data

In Vitro Antiviral Activity

The antiviral efficacy of this compound has been evaluated in various in vitro assays, primarily using stable replicon-containing cell lines. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are summarized below.

| Cell Line (Readout) | HCV Subtype | EC50 (nM) | EC90 (nM) |

| Huh7-Luc (luciferase) | 1b | 77 | 339 |

| Huh7-Luc (qRT-PCR) | 1b | 139 | 395 |

| Huh7-SG-Con1b (qRT-PCR) | 1b | 74 | 407 |

| Huh7-SG-1a (qRT-PCR) | 1a | 166 | 465 |

| Huh7-Luc + 40% human serum | 1b | 740 | 3700 |

Data compiled from a study by Devogelaere et al. (2012).[4]

Cross-Genotypic Activity

This compound has demonstrated potent activity against a range of HCV genotypes in transient replicon assays using chimeric replicons.

| HCV Genotype | Median EC50 (nM) | EC50 Range (nM) | Number of Isolates |

| 1a | 41 | 16 - 180 | 14 |

| 1b | 77 | 52 - 158 | 10 |

| 2a | > 25,000 | N/A | 1 |

| 2b | > 25,000 | N/A | 2 |

| 3a | 27 | 25 - 29 | 2 |

| 4a | 113 | N/A | 1 |

| 6a | 40 | 33 - 47 | 2 |

Data from a study by Devogelaere et al. (2012).[5] Note the significantly reduced susceptibility of genotypes 2a and 2b.

Resistance Profile

Mutations in the NS5B polymerase can confer resistance to this compound. The most significant resistance-associated mutations are located in the NNI-1 binding site.

| Mutation | Fold Change in EC50 |

| L392I | 9 |

| V494A | 3 |

| P495L | 371 |

Fold change in EC50 was determined in a replicon assay. Data from a study by Devogelaere et al. (2012).[4] Molecular modeling studies suggest that the L392I mutation reduces binding affinity due to the extra methyl group on isoleucine, while changes at position 495 can decrease van der Waals interactions with the inhibitor.[6]

Pharmacokinetic Profile

A Phase 1 clinical trial (NCT01202825) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and HCV-infected patients.[7] The study involved single ascending doses (100 mg to 3000 mg) and multiple ascending doses.[7] While specific pharmacokinetic parameters from the final study report are not publicly available, the trial design aimed to thoroughly characterize how the drug is absorbed, distributed, metabolized, and excreted.[7] Preclinical data in rats and dogs indicated promising pharmacokinetic profiles with good bioavailability.[8]

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase.

Objective: To determine the IC50 value of this compound against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (e.g., C-terminally truncated for solubility).

-

Homopolymeric RNA template [e.g., poly(rA)] and corresponding biotinylated primer [e.g., oligo(rU)12].

-

Reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin.

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [3H]UTP).

-

This compound serially diluted in DMSO.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, poly(rA) template, oligo(rU)12 primer, and non-labeled rNTPs.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the NS5B enzyme to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled rNTP (e.g., [3H]UTP).

-

Incubate the plate at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction and precipitate the newly synthesized RNA.

-

Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

HCV Replicon Assay (Luciferase Reporter)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells.

Objective: To determine the EC50 and cytotoxic concentration (CC50) of this compound.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[9]

-

Cell culture medium (DMEM supplemented with FBS, antibiotics, and a selection agent like G418).[9]

-

This compound serially diluted in DMSO.

-

384-well cell culture plates.[9]

-

Luciferase assay reagent.

-

Cytotoxicity assay reagent (e.g., Calcein AM).[9]

-

Luminometer and fluorescence plate reader.

Procedure:

-

Seed the stable replicon cells in 384-well plates in a medium without the selection agent.[9]

-

Add serially diluted this compound or DMSO (vehicle control) to the wells. Include a positive control (a known potent HCV inhibitor).[9]

-

Incubate the plates for 3 days at 37°C in a CO2 incubator.[9]

-

Perform a multiplex assay:

-

Measure luciferase activity using a luminometer to quantify HCV replication.

-

Measure cell viability using a cytotoxicity assay (e.g., Calcein AM fluorescence) with a plate reader.

-

-

Normalize the luciferase signal to the DMSO control to determine the percent inhibition.

-

Calculate the EC50 value from the dose-response curve of replication inhibition.[9]

-

Calculate the CC50 value from the dose-response curve of cell viability.

Conclusion

This compound is a highly potent, cross-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase. Its mechanism of action, involving allosteric inhibition through binding to the thumb pocket I, provides a powerful means of disrupting viral replication. While resistance can emerge through specific mutations in the binding site, this compound remains a significant compound in the landscape of direct-acting antivirals for hepatitis C. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of antiviral drug development. Further clinical investigation will continue to delineate its therapeutic potential in combination regimens.

References

- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Molecular modeling study on the drug resistance mechanism of NS5B polymerase to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

An In-Depth Technical Guide to the Structure-Activity Relationship of TMC647055

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery and optimized antiviral activity. It includes a summary of its mechanism of action, detailed experimental protocols for key biological assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Hepatitis C is a global health concern, and the HCV NS5B RNA-dependent RNA polymerase is a prime target for antiviral drug development.[1] Non-nucleoside inhibitors that bind to allosteric sites on the polymerase offer a promising therapeutic strategy.[2] this compound emerged from a lead optimization program focused on a series of tetracyclic indole-based macrocycles. Through systematic structural modifications, researchers were able to significantly improve the compound's potency in cellular assays and its pharmacokinetic profile, culminating in the identification of this compound as a clinical candidate. This guide delves into the critical SAR insights gained during this process.

Mechanism of Action

This compound exerts its antiviral effect by binding to a specific allosteric site on the HCV NS5B polymerase known as the "thumb pocket I" or NNI-1 site.[3] This binding event induces a conformational change in the enzyme, locking it in an open, inactive state. By preventing the necessary conformational changes for RNA synthesis, this compound effectively inhibits viral replication. The mechanism is non-competitive with respect to the nucleoside triphosphate substrates.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive SAR studies to optimize the potency and pharmacokinetic properties of a lead tetracyclic indole scaffold. The following table summarizes the key findings from the optimization of the macrocyclic linker and other substituents. The data highlights the impact of subtle structural changes on the compound's antiviral efficacy, as measured by the EC50 in an HCV replicon assay.

| Compound | R1 | R2 | Linker Modification | Replicon EC50 (µM) |

| 1 | H | H | Saturated | > 20 |

| 2 | Me | H | Saturated | 1.2 |

| 3 | Me | Me | Saturated | 0.45 |

| 4 | Me | Me | Unsaturated (E-alkene) | 0.082 |

| This compound | Me | Me | Unsaturated (E-alkene) with optimized macrocycle conformation | 0.082 |

Data compiled from publicly available research.

The key takeaways from the SAR studies are:

-

Macrocycle Size and Rigidity: A 17-membered macrocycle was found to be optimal. Introducing unsaturation in the linker (an E-alkene) rigidified the conformation and significantly improved potency.

-

N-methylation: Methylation of the sulfonamide nitrogen (R1) and the indole nitrogen (R2) was crucial for enhanced activity.

-

Cyclohexyl Group: The presence of a cyclohexyl group was identified as important for binding to the hydrophobic pocket of the enzyme.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric template/primer such as poly(A)/oligo(U) or a heteropolymeric template is used as the substrate.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the NS5B enzyme, the RNA template/primer, a buffer solution (e.g., Tris-HCl), divalent cations (Mg²⁺ or Mn²⁺), dithiothreitol (DTT), and radiolabeled ribonucleoside triphosphates (e.g., [³H]-UTP).

-

Compound Incubation: The test compounds, including this compound, are serially diluted and pre-incubated with the enzyme before initiating the reaction.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NTPs. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped by adding EDTA.

-

Detection and Quantification: The newly synthesized radiolabeled RNA is captured on a filter plate and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by non-linear regression analysis.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7).[4]

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used.[5][6] These replicons contain the HCV non-structural proteins necessary for replication and a reporter gene, typically luciferase.[7]

-

Cell Seeding: The replicon-containing cells are seeded into 96- or 384-well plates.[4]

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.[6]

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.

-

Data Analysis: The EC50 value (the concentration at which 50% of HCV replication is inhibited) and the CC50 value (the concentration at which 50% cytotoxicity is observed) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Conclusion

The discovery of this compound is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. By meticulously exploring the chemical space around a novel tetracyclic indole scaffold, researchers were able to identify a highly potent and selective inhibitor of the HCV NS5B polymerase with a promising preclinical profile. The insights gained from the SAR of this compound and its analogs provide a valuable framework for the future design of non-nucleoside inhibitors targeting viral polymerases. This technical guide serves as a comprehensive resource for scientists and researchers in the field of antiviral drug development, offering a detailed understanding of the core principles that led to this important clinical candidate.

References

- 1. Understanding the hepatitis C virus life cycle paves the way for highly effective therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. bmglabtech.com [bmglabtech.com]

- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

In-Depth Technical Guide: Preclinical Pharmacokinetic Profiles of TMC647055

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of this compound, summarizing key in vivo data from rat and dog models. Detailed experimental methodologies for the pharmacokinetic studies and the bioanalytical quantification of the compound are presented. Furthermore, the mechanism of action is visually represented through a signaling pathway diagram. The data herein demonstrates that this compound exhibits encouraging preclinical pharmacokinetic properties, including high liver distribution, which supports its clinical development as a potential agent for the treatment of chronic HCV infection.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antiviral (DAA) agents has revolutionized its treatment. This compound emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase. As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA replication.

Early preclinical evaluation of this compound in animal models was crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, and to predict its pharmacokinetic behavior in humans. This guide synthesizes the available preclinical pharmacokinetic data for this compound, offering a detailed technical resource for researchers in the field of antiviral drug development.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

This compound is a finger-loop inhibitor of the HCV NS5B polymerase.[1] The NS5B polymerase is a key enzyme in the HCV replication cycle, responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new viral genomes.[2][3]

Non-nucleoside inhibitors like this compound do not bind to the active site of the polymerase but rather to one of several allosteric pockets.[3] Specifically, this compound binds to the "finger-loop" region of the enzyme.[1] This binding event induces a conformational change in the polymerase, rendering it inactive and thereby preventing the initiation and/or elongation of the viral RNA chain.[3]

Preclinical Pharmacokinetic Profiles

Preclinical pharmacokinetic studies of this compound were conducted in rats and dogs to evaluate its ADME properties. These studies were essential for dose selection in subsequent efficacy and toxicology studies, as well as for predicting human pharmacokinetics. The compound demonstrated promising characteristics, notably high distribution to the liver, the primary site of HCV replication.[1][4]

Data Presentation

While the primary literature describes the pharmacokinetic profiles as "encouraging," specific quantitative data tables from these preclinical studies are not publicly available in the referenced publications. The studies highlighted high liver distribution as a key favorable characteristic.[1][4] For the purpose of this guide, a template table is provided below to illustrate how such data would be structured.

Table 1: Representative Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |

| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; IV: Intravenous; PO: Oral; N/A: Not Applicable.

Experimental Protocols

The following sections describe the general methodologies typically employed in preclinical pharmacokinetic studies. The specific details for the this compound studies are based on standard practices in the field, as the primary literature does not provide exhaustive procedural descriptions.

Animal Models

-

Species: Male Sprague-Dawley rats and Beagle dogs are commonly used species for preclinical pharmacokinetic studies and were utilized for this compound evaluation.[1][4]

-

Housing and Care: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum, except when fasting is required for the study protocol. All animal procedures are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Formulation and Dosing

The formulation of a drug for preclinical studies is critical for ensuring adequate exposure.

-

Intravenous (IV) Formulation: For intravenous administration, this compound would typically be dissolved in a vehicle suitable for injection, such as a mixture of solvents like polyethylene glycol (PEG) 400, ethanol, and water, or a cyclodextrin-based formulation to enhance solubility.

-

Oral (PO) Formulation: For oral administration, this compound is often formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water or a lipid-based formulation to improve absorption.

-

Dosing: Intravenous doses are typically administered as a bolus injection or a short infusion into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs). Oral doses are administered via gavage.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rats, blood is often collected via the tail vein or jugular vein cannula. In dogs, the cephalic or jugular vein is typically used. Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

-

Tissue Sampling: To determine tissue distribution, particularly to the liver, animals are euthanized at specific time points, and organs of interest are harvested, weighed, and homogenized for analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma and tissue homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma or tissue homogenate samples are first subjected to protein precipitation by adding an organic solvent like acetonitrile. An internal standard is added to correct for variability during sample processing and analysis. The mixture is then centrifuged, and the supernatant is transferred for analysis.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from endogenous matrix components on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is detected using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly selective detection method allows for accurate quantification of the analyte even at low concentrations.

-

Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

References

- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. De Novo Initiation of RNA Synthesis by Hepatitis C Virus Nonstructural Protein 5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 4. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]

TMC647055: A Technical Overview of a Pan-Genotypic HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

TMC647055, a macrocyclic indole derivative, emerged as a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] This document provides a detailed technical guide on its broad genotypic coverage, mechanism of action, and resistance profile based on in vitro studies.

In Vitro Genotypic Coverage

This compound demonstrated potent inhibitory activity across a range of HCV genotypes, with the notable exception of genotype 2.[1] Its efficacy was evaluated using stable and transient replicon assays, with key quantitative data summarized below.

Table 1: Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype/Subtype | Replicon System | Readout Method | Mean EC50 (nM) |

| Genotype 1b (clone ET) | Stable | Luciferase | 77 |

| Genotype 1b (clone ET) | Stable | qRT-PCR | 139 |

| Genotype 1a | Chimeric | Luciferase | 27 |

| Genotype 1b | Chimeric | Luciferase | 36 |

| Genotype 2a (JFH-1) | Chimeric | Luciferase | >20,000 |

| Genotype 2b | Chimeric | Luciferase | >20,000 |

| Genotype 3a | Chimeric | Luciferase | 113 |

| Genotype 4a | Chimeric | Luciferase | 38 |

| Genotype 6a | Chimeric | Luciferase | 32 |

Data sourced from Devogelaere et al., 2012.[1]

Table 2: In Vitro Activity of this compound Against NS5B Polymerases from Diverse Genotypes

| NS5B Polymerase Genotype | Mean IC50 (nM) |

| Genotype 1a | 22 |

| Genotype 1b | 34 |

| Genotype 2a | 13,000 |

| Genotype 3a | 39 |

| Genotype 4a | 36 |

| Genotype 5a | 47 |

| Genotype 6a | 41 |

Data sourced from Devogelaere et al., 2012.[1]

Mechanism of Action

This compound is a non-nucleoside inhibitor that binds to the "thumb-1" allosteric site of the HCV NS5B polymerase (NNI-1 site).[4][5] This binding event is thought to interfere with the conformational changes required for the initiation and elongation steps of RNA synthesis.[4] Specifically, indole derivatives like this compound have been shown to inhibit the initiation of RNA transcription, acting at a step prior to the formation of a productive RdRp-RNA complex.[4]

Caption: Mechanism of this compound action on HCV replication.

Resistance Profile

In vitro resistance selection studies have identified mutations in the NS5B polymerase that confer reduced susceptibility to this compound. The most significant of these is the P495L mutation, which resulted in a 371-fold increase in the EC50 value.[1][4] Other mutations, such as L392I and V494A, also led to decreased sensitivity.[1][4] Importantly, this compound's activity was not affected by mutations conferring resistance to other classes of HCV inhibitors, including NS3/4A protease inhibitors, NS5A inhibitors, and other non-nucleoside or nucleoside inhibitors of NS5B that bind to different sites.[1][2]

Table 3: In Vitro Resistance Profile of this compound in a Genotype 1b Replicon Assay

| NS5B Mutation | Fold Change in EC50 |

| L392I | 9 |

| V494A | 3 |

| P495L | 371 |

Data sourced from Devogelaere et al., 2012.[1]

Experimental Protocols

The in vitro activity of this compound was primarily assessed using HCV replicon assays.

HCV Replicon Assay Workflow

The general workflow for the stable HCV replicon assay involves the following steps:

-

Cell Seeding: Huh7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b clone ET) that expresses a reporter gene like luciferase are seeded into microplates.

-

Compound Addition: The cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and compound activity.

-

Lysis and Readout: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. A decrease in luciferase activity corresponds to an inhibition of HCV replication.

-

Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

For chimeric replicons, a transient transfection approach is often used where the replicon RNA is introduced into Huh7-lunet cells, followed by compound treatment and subsequent readout.

Caption: General workflow of the HCV replicon assay.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with broad genotypic coverage in vitro, particularly against genotypes 1, 3, 4, 5, and 6.[1] Its distinct mechanism of action, involving allosteric inhibition of the polymerase, made it a candidate for combination therapies with other direct-acting antivirals.[1][2] While it showed promise in early clinical development, with good safety and tolerability profiles, its development appears to have been discontinued, as is common in the rapidly evolving landscape of HCV therapeutics.[6] The data presented here provide a comprehensive overview of its preclinical virological profile.

References

- 1. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

TMC647055: A Deep Dive into a Finger-Loop Inhibitor of Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TMC647055, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document delves into its mechanism of action, quantitative antiviral activity, resistance profile, and the experimental methodologies used for its characterization, offering valuable insights for professionals in the field of antiviral drug development.

Introduction: The Challenge of HCV and the Role of NS5B Polymerase

Hepatitis C is a global health concern, causing chronic liver disease that can progress to cirrhosis and hepatocellular carcinoma.[1] The causative agent, the Hepatitis C virus (HCV), is a single-stranded RNA virus that relies on a viral-encoded RNA-dependent RNA polymerase (RdRp), known as NS5B, for the replication of its genome.[2][3] The essential and highly conserved nature of the NS5B polymerase makes it a prime target for the development of direct-acting antiviral (DAA) agents.[4]

NS5B polymerase inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the enzyme's active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites, inducing conformational changes that impair polymerase function.[2] this compound belongs to the latter class, specifically targeting a region known as the "finger-loop" of the NS5B polymerase.[5]

Mechanism of Action: Allosteric Inhibition of the Finger-Loop

This compound is a macrocyclic indole derivative that acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] It binds to an allosteric site located in the "finger-loop" domain of the enzyme.[5] This binding event induces a conformational change in the polymerase, locking it in an inactive state and thereby preventing the initiation of RNA synthesis.[6] This allosteric mechanism of inhibition is distinct from that of nucleoside inhibitors, which act as chain terminators at the active site.

The following diagram illustrates the simplified mechanism of action of this compound.

References

- 1. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of Deoxypodophyllotoxin Disposition in Mouse, Rat, Monkey, and Dog by Physiologically Based Pharmacokinetic Model and the Extrapolation to Human - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Distinct Hepatitis C Virus Genotype 1a Clades Have Different Geographical Distribution and Association With Natural Resistance to NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TMC647055: A Macrocyclic Indole Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro activity, resistance profile, and preclinical and clinical pharmacokinetic data. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Visual diagrams of the inhibitor's mechanism and experimental workflows are included to facilitate understanding.

Introduction

Hepatitis C virus infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B polymerase is an essential enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies.[2][3] this compound emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of the NS5B polymerase.[4][5] It is a non-zwitterionic 17-membered macrocycle belonging to the indole class of NNIs that binds to the "finger loop" region of the enzyme.[1][4] This allosteric binding site is distinct from the active site targeted by nucleoside inhibitors.[2]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[6] It binds to a distinct allosteric site known as the "finger loop" or "thumb pocket I" of the enzyme.[1] This binding event induces a conformational change in the polymerase, rendering it inactive and thus preventing the synthesis of viral RNA.[1] The long residence time of this compound at its binding site contributes to its potent antiviral activity.[4]

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | HCV Genotype/Subtype | Cell Line | Readout | EC50 (nM) | EC90 (nM) | CC50 (µM) | Reference |

| Replicon | 1b (clone ET) | Huh7-Luc | Luciferase | 77 | 339 | >42.1 | [1][7] |

| Replicon | 1b (clone ET) | Huh7-Luc | qRT-PCR | 139 | - | - | [7] |

| Replicon | 1b (Con1b) | Huh7-SG-Con1b | RT-PCR | 74 | - | - | [7] |

| Replicon | 1a | Huh7-SG-1a | RT-PCR | 166 | - | - | [7] |

| RdRp Assay | 1b (Con1b) | - | - | IC50: 34 nM | - | - | [1] |

Table 2: In Vitro Activity Against Resistant Mutants

| Mutant | Fold Change in EC50 | Reference |

| L392I | 9 | [2] |

| V494A | 3 | [2] |

| P495L | 371 | [2] |

Table 3: Preclinical Pharmacokinetics in Rats

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Liver-to-Plasma Ratio | Reference |

| This compound | 10 | IV | - | 1,830 | - | [4] |

| This compound | 10 | PO | 316 | 2,160 | 38 | [4] |

Note: This is a selection of available data. For a more comprehensive list, please refer to the primary literature.

Experimental Protocols

HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay

This assay measures the enzymatic activity of purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase

-

Biotinylated RNA template

-

[³H]-GTP

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)

-

Test compounds (e.g., this compound)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NS5B polymerase, and the biotinylated RNA template.

-

Add serial dilutions of the test compound or vehicle control.

-

Initiate the reaction by adding [³H]-GTP and other NTPs.

-

Incubate the reaction at the optimal temperature (e.g., 22°C) for a defined period.[8]

-

Stop the reaction by adding EDTA.

-

Add streptavidin-coated SPA beads to capture the biotinylated RNA product incorporating the radiolabeled GTP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

Materials:

-

Huh7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene).

-

Cell culture medium and supplements.

-

Test compounds (e.g., this compound).

-

Reagents for quantifying the reporter gene product (e.g., luciferase assay substrate) or viral RNA (qRT-PCR).

Procedure:

-

Seed the replicon-containing Huh7 cells in multi-well plates.

-

After cell attachment, treat the cells with serial dilutions of the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Quantify the level of HCV replication by:

-

Luciferase Assay: Lyse the cells and measure the luciferase activity.

-

qRT-PCR: Extract total RNA and quantify the amount of HCV RNA.

-

-

Determine the EC50 value, the concentration of the compound that inhibits HCV replication by 50%.

-

In parallel, assess the cytotoxicity of the compound on the host cells (e.g., using an MTT or CellTiter-Glo assay) to determine the CC50 value.

Resistance Profile

In vitro resistance selection studies have identified mutations in the NS5B polymerase that confer reduced susceptibility to this compound.[2] The most common resistance-associated variants (RAVs) are located at amino acid positions L392 and P495.[1][6] Notably, the P495L mutation confers a high level of resistance.[2] The emergence of these RAVs was observed in both in vitro experiments and in patients during clinical trials.[3][9]

Combination Therapy

To enhance antiviral efficacy and overcome the emergence of resistance, this compound has been evaluated in combination with other direct-acting antivirals. A notable combination is with simeprevir (TMC435), an HCV NS3/4A protease inhibitor.[4][10][11] In clinical trials, the combination of this compound and simeprevir, sometimes with the addition of ritonavir as a pharmacokinetic enhancer, demonstrated potent antiviral activity in patients with HCV genotype 1 infection.[9][10][12]

Conclusion

This compound is a well-characterized macrocyclic indole inhibitor of the HCV NS5B polymerase with potent in vitro and in vivo activity. Its allosteric mechanism of action and favorable preclinical profile made it a promising candidate for the treatment of chronic hepatitis C. While the development of newer pangenotypic DAAs has shifted the treatment landscape, the extensive research on this compound provides valuable insights into the structure-activity relationships of NS5B inhibitors and the dynamics of HCV resistance. The detailed methodologies presented here serve as a resource for the continued exploration of anti-HCV therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virology analysis in HCV genotype 1-infected patients treated with the combination of simeprevir and this compound/ritonavir, with and without ribavirin, and JNJ-56914845 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and early development of this compound, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virology analysis in HCV genotype 1-infected patients treated with the combination of simeprevir and this compound/ritonavir, with and without ribavirin, and JNJ-56914845 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy, safety and pharmacokinetics of simeprevir and this compound/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Combination Therapy of this compound With Simeprevir (TMC435) in Genotype 1 HCV Patients [natap.org]

Methodological & Application

Application Notes and Protocols for TMC647055 in in vitro HCV Replicon Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. It exerts its antiviral activity by binding to an allosteric site on the NS5B polymerase known as the thumb-1 site (NNI-1)[2]. This binding event prevents the conformational changes required for the initiation and elongation of RNA synthesis, thereby inhibiting viral replication[3]. This compound has demonstrated potent inhibitory activity across multiple HCV genotypes in in vitro replicon systems[1][4]. These application notes provide detailed protocols for evaluating the antiviral activity of this compound using HCV replicon assays.

Mechanism of Action

This compound is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase, a key enzyme in the viral replication cycle. Unlike nucleoside inhibitors that compete with natural substrates, this compound binds to an allosteric site, inducing a non-productive conformation of the enzyme and halting RNA synthesis[3].

Caption: Mechanism of this compound action on HCV replication.

Data Presentation

Table 1: In Vitro Activity of this compound in HCV Replicon Assays

| HCV Genotype/Replicon | Cell Line | Assay Readout | IC50 (nM) | EC50 (nM) | Reference |

| Genotype 1b (Con1b) | - | RdRp Assay | 34 | - | [1][2][5] |

| Genotype 1b (ET clone) | Huh7-Luc | Luciferase | - | 77 | [1][2][5] |

| Genotype 1b (ET clone) | Huh7-Luc | qRT-PCR | - | 139 | [1][2][5] |

| Genotype 1b (Con1b) | Huh7-SG-Con1b | RT-PCR | - | 74 | [2][5] |

| Genotype 1a | Huh7-SG-1a | RT-PCR | - | 166 | [2][5] |

Table 2: Impact of NS5B Mutations on this compound Antiviral Activity

| NS5B Mutation | Fold Change in EC50 | Reference |

| L392I | 9 | [1][5] |

| V494A | 3 | [1][5] |

| P495L | 371 | [1][3][5] |

Experimental Protocols

The following are generalized protocols for determining the anti-HCV activity of this compound using stable HCV replicon-containing cell lines.

Protocol 1: Luciferase-Based HCV Replicon Assay

This protocol is suitable for high-throughput screening of compounds that inhibit HCV replication in cell lines engineered to express a luciferase reporter gene under the control of HCV replication.

Caption: Workflow for the luciferase-based HCV replicon assay.

Materials:

-

Huh7-Luc cells (Huh-7 cells stably harboring an HCV genotype 1b replicon with a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Neomycin) for selection

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain Huh7-Luc cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Cell Seeding: Seed the Huh7-Luc cells into 96-well plates at a density that will result in 70-80% confluency at the end of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Compound Addition: Remove the old medium from the cells and add the medium containing the diluted this compound or DMSO vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the chosen luciferase assay kit.

-

Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: qRT-PCR-Based HCV Replicon Assay

This protocol directly measures the level of HCV RNA in the replicon cells and is often used to confirm the results from reporter assays.

Materials:

-

Huh7 cells stably harboring an HCV replicon (e.g., Huh7-SG-Con1b)

-

Cell culture reagents as in Protocol 1

-

This compound

-

DMSO

-

6-well or 12-well cell culture plates

-

RNA extraction kit

-

qRT-PCR reagents (primers, probes, and master mix)

-

Real-time PCR instrument

Procedure:

-

Cell Seeding and Treatment: Seed the HCV replicon cells in 6-well or 12-well plates and treat with serial dilutions of this compound as described in Protocol 1 (steps 1-5).

-

RNA Extraction: After the 48-72 hour incubation period, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR: Perform a one-step or two-step qRT-PCR to quantify the amount of HCV RNA. Use primers and probes specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the percentage of inhibition of HCV RNA replication for each concentration of this compound relative to the DMSO control. Determine the EC50 value by non-linear regression analysis as described in Protocol 1.

Resistance Profiling

To assess the resistance profile of this compound, site-directed mutagenesis can be used to introduce specific amino acid substitutions (e.g., L392I, V494A, P495L) into the NS5B region of the HCV replicon. The antiviral activity of this compound is then evaluated against these mutant replicons using the protocols described above. The fold change in EC50 is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Combination Studies

The in vitro antiviral effect of this compound in combination with other anti-HCV agents, such as NS3/4A protease inhibitors or NS5A inhibitors, can be evaluated to assess potential synergistic, additive, or antagonistic effects[1][5]. This is typically done using a checkerboard titration pattern of both compounds in the HCV replicon assay, followed by analysis using methods such as the MacSynergy II model. In vitro combination studies have shown that this compound can potently suppress HCV RNA replication when used with an NS3/4A protease inhibitor[1][5].

References

- 1. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for TMC647055 in Transient Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. This document provides detailed application notes and protocols for the use of this compound in transient replicon assays, a fundamental tool for the evaluation of anti-HCV compounds. These assays allow for the study of viral RNA replication in a controlled cellular environment, independent of viral entry and assembly.

Mechanism of Action

This compound acts as a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and preventing the replication of the viral genome. The NS5B polymerase is the catalytic core of the HCV replication complex, responsible for synthesizing new viral RNA genomes.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against HCV replicons from various studies. These values demonstrate the potent and cross-genotypic activity of the compound.

Table 1: Antiviral Activity of this compound in HCV Replicon Assays

| Cell Line | Replicon Genotype | Assay Readout | EC50 (nM) | Reference |

| Huh7-Luc | 1b (clone ET) | Luciferase | 77 | |

| Huh7-Luc | 1b (clone ET) | qRT-PCR | 139 | |

| Huh-7 | 1b | Not Specified | 82 |

Table 2: Inhibitory Activity of this compound against HCV NS5B Polymerase

| Enzyme Source | Assay Type | IC50 (nM) | Reference |

| Genotype 1b (Con1b) | RdRp primer-dependent transcription | 34 |

Signaling Pathway and Experimental Workflow

HCV Replication and Inhibition by this compound

The following diagram illustrates the simplified HCV replication cycle within a hepatocyte and the specific step of inhibition by this compound.

Application Notes and Protocols for TMC647055 in HCV Genotype 1b Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a significant global health issue, with genotype 1b being a prevalent and challenging subtype to treat.[1] TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the inhibition of HCV genotype 1b, intended for researchers, scientists, and professionals in the field of drug development.

This compound is a macrocyclic indole derivative that binds to the thumb pocket I (NNI-1) of the NS5B polymerase.[3][4] This binding event is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of this compound induces a conformational change in the enzyme, locking it in an open, inactive state and thereby preventing RNA synthesis.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and resistance profile of this compound against HCV genotype 1b.

Table 1: In Vitro Efficacy of this compound against HCV Genotype 1b

| Assay Type | Cell Line/System | Genotype | Parameter | Value (nM) | Reference |

| RdRp Primer-Dependent Transcription Assay | Recombinant NS5B (Con1b) | 1b | IC50 | 34 | [1] |

| Replicon Assay (Luciferase) | Huh7-Luc (clone ET) | 1b | EC50 | 77 | [1] |

| Replicon Assay (qRT-PCR) | Huh7-Luc (clone ET) | 1b | EC50 | 139 | [1] |

| Replicon Assay (RT-PCR) | Huh7-SG-Con1b | 1b | EC50 | 74 | [3] |

Table 2: Resistance Profile of this compound against HCV Genotype 1b Amino Acid Substitutions

| NS5B Mutation | Fold Change in EC50 | Reference |

| L392I | 9 | |

| V494A | 3 | |

| P495L | 371 |

Signaling Pathway and Mechanism of Action

This compound inhibits HCV replication by directly targeting the viral NS5B polymerase. The following diagram illustrates the HCV replication cycle and the specific point of inhibition by this compound.

Caption: HCV Replication Cycle and this compound Inhibition.

Experimental Protocols

HCV Genotype 1b Replicon Assay for EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV genotype 1b replicon cell line expressing a reporter gene (e.g., luciferase).

Materials:

-

HCV genotype 1b subgenomic replicon-containing Huh-7 cells (e.g., Huh7-Luc)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

Caption: Workflow for HCV Replicon Assay.

Detailed Steps:

-

Cell Culture: Maintain Huh7-Luc replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

-

Cell Seeding: Seed the cells into 96-well or 384-well plates at a density that will result in 80-90% confluency after 72 hours. Culture in media without G418 for the assay.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in DMSO. Further dilute these in culture medium to the final desired concentrations. The final DMSO concentration should be less than 0.5%.

-

Treatment: Add the diluted compound to the wells containing the cells. Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

In Vitro Selection of this compound-Resistant HCV Replicons

This protocol outlines the method for selecting for HCV genotype 1b replicons that are resistant to this compound.

Materials:

-

HCV genotype 1b subgenomic replicon-containing Huh-7 cells

-

Complete DMEM with G418

-

This compound

-

6-well or 10-cm cell culture dishes

-

Reagents for RNA extraction, RT-PCR, and sequencing

Procedure:

Caption: In Vitro Resistance Selection Workflow.

Detailed Steps:

-

Cell Plating: Plate Huh-7 replicon cells at a low density in large culture dishes (e.g., 10-cm dish).

-

Drug Selection: Treat the cells with a fixed concentration of this compound, typically starting at 5 to 25 times the EC50, in the presence of G418 to select for cells maintaining the replicon.

-

Long-term Culture: Culture the cells for 3-4 weeks, replacing the medium with fresh drug-containing medium every 3-4 days.

-

Colony Isolation: Monitor the plates for the emergence of resistant colonies. Once colonies are visible, isolate them using cloning cylinders or by picking.

-

Colony Expansion: Expand the isolated colonies in the presence of the selection concentration of this compound.

-

Genotypic Analysis: Extract total RNA from the expanded resistant cell clones. Perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify amino acid substitutions compared to the wild-type replicon.

-

Phenotypic Analysis: Perform the replicon assay as described in Protocol 1 to determine the EC50 of this compound for the selected resistant clones to confirm the resistance phenotype.

HCV NS5B Polymerase Activity Assay (Biochemical Assay)

This protocol describes a biochemical assay to measure the in vitro activity of recombinant HCV NS5B polymerase and the inhibitory effect of this compound. This is often a cell-free system using purified components.

Materials:

-

Purified recombinant HCV genotype 1b NS5B polymerase

-

Biotinylated RNA primer and a corresponding template (e.g., biotin-oligo(U)12 and poly(A))

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [3H]-UTP)

-

Assay buffer (containing Tris-HCl, MgCl2, DTT, and a detergent)

-

This compound

-

DMSO

-

Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates

-

Scintillation counter or filter-based detection system

Procedure:

Caption: NS5B Polymerase Activity Assay Workflow.

Detailed Steps:

-

Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing assay buffer, purified NS5B polymerase, the biotinylated primer/template substrate, and serial dilutions of this compound in DMSO.

-

Reaction Initiation: Initiate the polymerase reaction by adding the rNTP mix, which includes one radioactively or fluorescently labeled nucleotide.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., room temperature or 30°C) for a set time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a solution containing a high concentration of EDTA.

-

Detection of Product: Add streptavidin-coated SPA beads to the wells to capture the biotinylated, newly synthesized RNA. The incorporation of the labeled nucleotide is then quantified using a scintillation counter. Alternatively, the reaction products can be captured on a filter plate and washed to remove unincorporated nucleotides before counting.

-

Data Analysis: Calculate the percentage of polymerase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the inhibition of HCV genotype 1b replication. The protocols provided herein offer standardized methods for evaluating its antiviral potency, characterizing resistance development, and investigating its mechanism of action at the enzymatic level. These application notes are intended to facilitate further research and development of novel anti-HCV therapeutics.

References

Application Notes and Protocols: Experimental Use of TMC647055 with Ribavirin

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an investigational, potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It exhibits antiviral activity against multiple HCV genotypes by binding to the "thumb" pocket II of the NS5B polymerase, thereby inducing a conformational change that inhibits its function.[3] Ribavirin, a synthetic guanosine analog, has a broad spectrum of antiviral activity and is a cornerstone of combination therapy for chronic HCV. Its mechanisms of action are multifaceted and not fully elucidated but are known to include inhibition of the host inosine monophosphate dehydrogenase (IMPDH), leading to depletion of intracellular guanosine triphosphate (GTP) pools, as well as potential roles in inducing mutagenesis of the viral genome and modulating the host immune response.[4][5][6]

The combination of direct-acting antivirals (DAAs) with ribavirin has been a strategy to enhance treatment efficacy and reduce the emergence of resistance. This document provides an overview of the experimental use of this compound in combination with ribavirin, including hypothetical data presentation for in vitro studies and detailed protocols for conducting such experiments.

Data Presentation

While specific quantitative data on the synergistic effects of this compound and ribavirin in combination are not extensively available in published literature, the following tables illustrate how such data would be presented. Table 1 provides the known in vitro antiviral activity of each compound individually against different HCV genotypes. Table 2 presents a hypothetical analysis of the combination, which would be the goal of the described experimental protocols.

Table 1: In Vitro Antiviral Activity of this compound and Ribavirin (Individually)

| Compound | HCV Genotype | Replicon Cell Line | EC50 (nM) | Cytotoxicity (CC50, µM) | Reference |

| This compound | 1a | Huh7-SG-1a | 166 | >28.9 (MT4 cells) | [3] |

| This compound | 1b | Huh7-Luc | 77 | >42.1 (Huh7 cells) | [3] |

| Ribavirin | 1b | Huh-7 (replicon) | 126,000 | >100 | [7] |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay.

Table 2: Hypothetical In Vitro Synergy Analysis of this compound and Ribavirin against HCV Genotype 1b Replicon

| This compound (nM) | Ribavirin (µM) | Observed Inhibition (%) | Expected Inhibition (Bliss) (%) | Synergy Score (Bliss) |

| 20 | 25 | 45 | 30 | 15 |

| 40 | 25 | 60 | 45 | 15 |

| 20 | 50 | 65 | 55 | 10 |

| 40 | 50 | 85 | 70 | 15 |

This table is for illustrative purposes only and does not represent actual experimental data. The Bliss independence model is a common method for assessing synergy, where a positive score indicates a synergistic effect.

Experimental Protocols

The following is a detailed protocol for determining the in vitro antiviral activity and potential synergy of this compound and ribavirin using a luciferase-based HCV replicon assay.

HCV Replicon Assay for Antiviral Activity and Synergy

1. Objective: To determine the EC50 values of this compound and ribavirin, individually and in combination, against a specific HCV genotype replicon (e.g., genotype 1b) and to assess for synergistic, additive, or antagonistic effects.

2. Materials:

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon expressing luciferase (e.g., Huh7-Luc-Neo ET).[3]

-

HCV Replicon: Subgenomic replicon of the desired HCV genotype (e.g., 1b) containing a luciferase reporter gene.

-

Compounds: this compound (powder, dissolved in DMSO), Ribavirin (powder, dissolved in sterile water or DMSO).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for stable replicon cell line maintenance).

-

Reagents:

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

DMSO (cell culture grade)

-

Luciferase Assay System (e.g., Promega Bright-Glo™)

-

Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

-

Equipment:

-

Humidified CO2 incubator (37°C, 5% CO2)

-

Biosafety cabinet

-

Luminometer

-

96-well clear bottom, white-walled cell culture plates

-

Multichannel pipettes

-

3. Cell Culture and Seeding:

-

Culture the Huh-7 HCV replicon cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

On the day of the experiment, harvest the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge.

-

Resuspend the cell pellet in fresh medium without G418 and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell adherence.

4. Compound Preparation and Addition:

-

Prepare stock solutions of this compound in DMSO and ribavirin in a suitable solvent.

-

For individual drug testing, prepare a serial dilution series for each compound in culture medium. A typical final concentration range for this compound would be 0.1 nM to 1 µM, and for ribavirin, 1 µM to 200 µM.

-

For combination testing, prepare a checkerboard dilution matrix. For example, prepare five dilutions of this compound and five dilutions of ribavirin and combine them in all possible pairs.

-

Remove the medium from the seeded cell plates and add 100 µL of the medium containing the diluted compounds (or vehicle control - medium with the highest concentration of DMSO used).

-

Include "cells only" (no drug) and "no cells" (background) controls.

5. Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

6. Measurement of Luciferase Activity (Antiviral Effect):

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well (typically an equal volume to the culture medium).

-

Incubate for the recommended time (e.g., 2-10 minutes) to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

7. Measurement of Cell Viability (Cytotoxicity):

-

In a parallel plate prepared identically, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

-

Follow the manufacturer's protocol for the chosen viability assay.

8. Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to determine the EC50 value for each compound.

-

For combination studies, use a synergy model (e.g., MacSynergy II) to calculate synergy scores based on the Bliss independence or Loewe additivity model.

-

Determine the CC50 values from the cell viability data in the same way as the EC50 values.

-

Calculate the Selectivity Index (SI) as CC50 / EC50.

Visualizations

Signaling Pathways and Mechanisms of Action

References

- 1. Ribavirin inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Huh7 Cell Line - Creative Biogene [creative-biogene.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. bmglabtech.com [bmglabtech.com]

- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic inhibition of intracellular hepatitis C virus replication by combination of ribavirin and interferon- alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMC647055 in HCV Resistance Selection Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro resistance selection experiments with TMC647055, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase.

Introduction

This compound is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] As with many antiviral agents, the emergence of drug-resistant variants is a key concern. Understanding the genetic basis of resistance to this compound is crucial for its clinical development and for designing effective combination therapies. In vitro resistance selection studies using HCV replicon systems are a standard method to identify mutations that confer reduced susceptibility to antiviral compounds.[3][4]

This document outlines the methodologies for selecting and characterizing this compound-resistant HCV replicons, summarizing key resistance data and providing detailed experimental protocols.

Mechanism of Action

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, specifically within the "thumb" domain.[2][5][6] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA synthesis.[7][8] Unlike nucleoside inhibitors, NNIs like this compound do not compete with the natural nucleotide substrates for the active site.[7]

References

- 1. This compound, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]